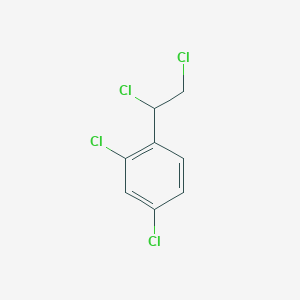
2,4-Dichloro-1-(1,2-dichloroethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene is a chiral organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of two chlorine atoms on the benzene ring and an additional two chlorine atoms on the ethyl side chain. The compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene typically involves the chlorination of 1-(1,2-dichloroethyl)benzene. The process requires precise control of reaction conditions to ensure the selective introduction of chlorine atoms at the desired positions on the benzene ring. Common reagents used in this synthesis include chlorine gas and various catalysts to facilitate the chlorination reaction.
Industrial Production Methods
Industrial production of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene often involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the removal of chlorine atoms, resulting in the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, and electrophiles such as alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidation states and dechlorinated compounds, respectively.
Scientific Research Applications
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene involves its interaction with molecular targets and pathways within biological systems. The compound’s chlorine atoms can participate in various chemical interactions, influencing its reactivity and biological activity. The specific pathways and molecular targets depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichloroethane: A simpler compound with two chlorine atoms on an ethane backbone.
2,4-Dichlorotoluene: A benzene derivative with two chlorine atoms on the benzene ring and a methyl group.
1,2,4-Trichlorobenzene: A benzene derivative with three chlorine atoms on the benzene ring.
Uniqueness
(S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene is unique due to its specific stereochemistry and the presence of both benzene and ethyl chloride moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C8H6Cl4 |
|---|---|
Molecular Weight |
243.9 g/mol |
IUPAC Name |
2,4-dichloro-1-(1,2-dichloroethyl)benzene |
InChI |
InChI=1S/C8H6Cl4/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3,8H,4H2 |
InChI Key |
GLJWQAGDENBNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


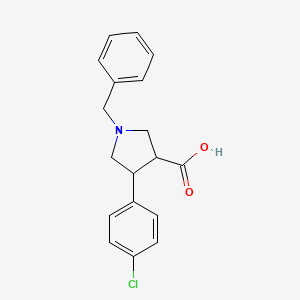
![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)

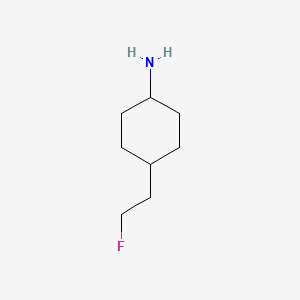
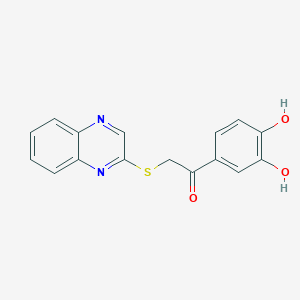
![4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15123415.png)
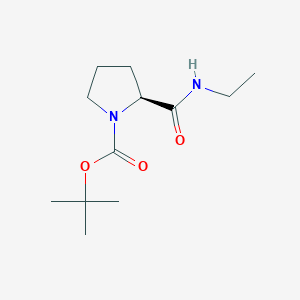

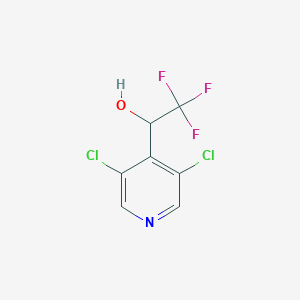
![5-(Pyridin-4-yl)-2-{[1-(1,2,3-thiadiazole-4-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B15123440.png)
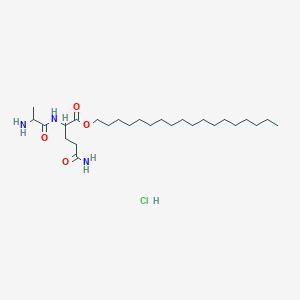
![N-ethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B15123446.png)

